molecular formula C7H12ClN B2523681 2-Ethynylpiperidine hydrochloride CAS No. 136-90-3; 1380680-53-4

2-Ethynylpiperidine hydrochloride

Cat. No.: B2523681
CAS No.: 136-90-3; 1380680-53-4
M. Wt: 145.63
InChI Key: FDCAQXBRAYRERS-UHFFFAOYSA-N
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Description

2-Ethynylpiperidine hydrochloride is a piperidine derivative characterized by an ethynyl (-C≡CH) substituent at the 2-position of the piperidine ring, with a hydrochloride salt. Its molecular formula is C₇H₁₁N·HCl (molecular weight ~145.63 g/mol). Structural data include SMILES (C#CC1CCCCN1.Cl) and InChIKey (VQZVGKTYDNWVQR-UHFFFAOYSA-N) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-5-3-4-6-8-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCAQXBRAYRERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380680-53-4
Record name 2-ethynylpiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Piperidine hydrochlorides differ primarily in substituent groups, affecting their physicochemical and pharmacological profiles. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethynylpiperidine HCl -C≡CH at C2 C₇H₁₁N·HCl ~145.63 Ethynyl group; rigid structure
(S)-2-Ethylpiperidine HCl -CH₂CH₃ at C2 C₇H₁₆ClN 149.66 Ethyl group; chiral center
Methylphenidate HCl -CH₃ and phenyl at C2 C₁₄H₂₀ClNO₂ 255.74 CNS stimulant; ester functionalization
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl Phenyl and carboxylic acid at C2 C₁₃H₁₇NO₂·HCl 255.74 Metabolite of methylphenidate; acidic moiety
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl Ethoxybenzoate at C3 C₁₆H₂₂ClNO₃ 324.81 Ester group; extended aromatic system

Structural Insights :

  • Ethynyl vs.
  • Pharmacological Relevance : Methylphenidate HCl and its metabolite (2-phenyl-2-(piperidin-2-yl)acetic acid HCl) demonstrate that substituents like phenyl and ester groups enhance CNS activity . The ethynyl group’s role remains unexplored but may offer unique binding interactions.

Physicochemical Data Gaps

While molecular weights and formulas are well-documented, critical data (e.g., melting points, solubility, logP) for 2-ethynylpiperidine HCl are missing. Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (MW 221.72) and related esters highlight the variability in hydrophobicity among piperidine derivatives .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-ethynylpiperidine hydrochloride to ensure high yield and purity?

Methodological Answer:

  • Synthesis typically involves multi-step reactions, including alkylation, cyclization, and salt formation. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to avoid side products .
  • Reaction time : Extended durations (>12 hours) may improve yield but risk decomposition; real-time monitoring via TLC or HPLC is recommended .
    • Purification steps (e.g., recrystallization, column chromatography) are critical for removing unreacted precursors .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring structure and ethynyl substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the ethynyl group .
  • Elemental analysis : Ensures stoichiometric chloride content in the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosages .
  • Dose-response profiling : Establish EC50_{50}/IC50_{50} values under standardized conditions to isolate compound-specific effects from experimental noise .
  • Structural analogs : Test derivatives (e.g., 3-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride) to identify structure-activity relationships (SAR) .

Q. What experimental strategies are recommended for studying this compound’s interactions with neurological targets (e.g., receptors, enzymes)?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-labeled compounds) to quantify affinity for targets like σ receptors or monoamine transporters .
  • Computational docking : Predict binding modes using software like AutoDock Vina, validated with mutagenesis studies to confirm key residues .
  • Functional assays : Measure downstream effects (e.g., cAMP modulation, calcium flux) to assess agonism/antagonism .

Q. How can in vitro and in vivo pharmacokinetic discrepancies be addressed for this compound?

Methodological Answer:

  • Microsomal stability assays : Identify metabolic hotspots (e.g., ethynyl group oxidation) using liver microsomes and CYP450 inhibitors .
  • Pharmacokinetic modeling : Use compartmental models to predict bioavailability and half-life, validated via LC-MS/MS plasma analysis in rodent models .
  • Prodrug derivatization : Modify the ethynyl group to enhance membrane permeability or reduce first-pass metabolism .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

Methodological Answer:

  • Probit analysis : Calculate LD50_{50} values from mortality data in acute toxicity studies .
  • ANOVA with post hoc tests : Compare organ-specific toxicity (e.g., liver enzymes, renal biomarkers) across dose groups .
  • Benchmark dose (BMD) modeling : Estimate safe exposure levels for translational research .

Q. How can researchers validate the specificity of this compound in modulating a target pathway?

Methodological Answer:

  • CRISPR/Cas9 knockout models : Eliminate the putative target gene in cell lines to confirm loss of compound activity .
  • Off-target screening : Use proteome-wide affinity pulldown assays or kinase profiling panels .
  • Negative controls : Compare effects with structurally similar but inactive analogs (e.g., piperidine derivatives lacking the ethynyl group) .

Advanced Methodological Design

Q. What in silico tools are recommended for predicting the metabolic fate of this compound?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or StarDrop’s Metabolism Module to simulate Phase I/II metabolism .
  • Quantum mechanical (QM) calculations : Model reaction pathways for ethynyl group oxidation or hydrolysis .
  • Machine learning : Train models on existing pharmacokinetic data for piperidine derivatives to forecast clearance rates .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modifications to the ethynyl group (e.g., aryl, alkyl substituents) and piperidine ring (e.g., N-methylation) .
  • High-throughput screening (HTS) : Test analogs against a panel of targets (e.g., GPCRs, ion channels) to identify selectivity trends .
  • Free-energy perturbation (FEP) : Compute relative binding affinities of analogs to prioritize synthesis .

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